1,4-Bis(allyloxy)butane

UV-curable coatings 1-propenyl ethers ruthenium-catalyzed isomerization

1,4-Bis(allyloxy)butane (1,4-bis(prop-2-enoxy)butane, C₁₀H₁₈O₂, MW 170.25 g/mol) is a bifunctional allyl ether featuring two terminal allyloxy groups bridged by a flexible four-carbon butane chain. This linear, saturated C4 spacer distinguishes it from both shorter-chain analogs (e.g., 1,2-bis(allyloxy)ethane) and rigid aromatic bis(allyl) coagents, endowing it with a unique combination of conformational flexibility and defined inter-reactive-group distance that is exploited in selective epoxidation, quantitative isomerization to UV-curable 1-propenyl monomers, and peroxide-mediated elastomer vulcanization.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1471-16-5
Cat. No. B073442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(allyloxy)butane
CAS1471-16-5
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC=CCOCCCCOCC=C
InChIInChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4H,1-2,5-10H2
InChIKeyDOXPDQHPOSLLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(allyloxy)butane (CAS 1471-16-5): A Bifunctional Allyl Ether Building Block for Selective Epoxidation, Isomerization, and Controlled Polymer Crosslinking


1,4-Bis(allyloxy)butane (1,4-bis(prop-2-enoxy)butane, C₁₀H₁₈O₂, MW 170.25 g/mol) is a bifunctional allyl ether featuring two terminal allyloxy groups bridged by a flexible four-carbon butane chain. [1] This linear, saturated C4 spacer distinguishes it from both shorter-chain analogs (e.g., 1,2-bis(allyloxy)ethane) and rigid aromatic bis(allyl) coagents, endowing it with a unique combination of conformational flexibility and defined inter-reactive-group distance that is exploited in selective epoxidation, quantitative isomerization to UV-curable 1-propenyl monomers, and peroxide-mediated elastomer vulcanization. [2] The compound is also referred to as 1,4-diallyloxybutane or 1,4-butanediol diallyl ether, and its dual allyl functionality enables it to serve simultaneously as a crosslinking coagent, a monomer precursor for epoxy resins, and a scaffold for thiol-ene click chemistry. [3]

Monomer Precursor Quantitative isomerization to UV-curable 1-propenyl ether
Selective Epoxidation Mono-glycidyl ether production with diepoxide-free selectivity
Elastomer Crosslinking Flexible C4 coagent for peroxide vulcanization of EPM/EPDM
Network Engineering Thiol-ene scaffold with predictable C4 inter-crosslink distance

Why 1,4-Bis(allyloxy)butane Cannot Be Replaced by Generic Allyl Ethers or Aromatic Bis(allyl) Coagents


The procurement or experimental substitution of 1,4-bis(allyloxy)butane with a superficially similar bis(allyl) compound—such as a shorter-chain 1,2-bis(allyloxy)ethane, a longer 1,6-bis(allyloxy)hexane, or a rigid aromatic bis(allyl)ester—directly alters the spatial relationship between the two reactive allyl termini, the conformational mobility of the interlinking segment, and the reactivity profile of each allyl group. [1] In peroxide vulcanization of ethylene–propylene elastomers (EPM), the flexible aliphatic C4 spacer of 1,4-bis(allyloxy)butane yields vulcanizates with demonstrably superior mechanical properties compared to rigid aromatic coagent architectures, because the butane segment can accommodate network deformations without acting as a stress concentrator. [1] In selective mono-epoxidation, the identical chemical nature of the two allyl groups means that without the specific catalyst–co-catalyst system tailored to this substrate, uncontrolled formation of diepoxide compromises product purity and downstream utility. [2] The quantitative data below quantify precisely how the combination of C4 spacer length, aliphatic flexibility, and dual-terminal allyl ether functionality produces outcomes that are not reproducible by generic substitution. [3]

Spacer length mismatch
Shorter C2 or longer C6 spacers alter crosslink network architecture and mechanical properties; the C4 butane spacer provides an intermediate mesh size not replicated by homologs.
Rigid vs. flexible backbone
Aromatic bis(allyl) coagents create rigid domains that may reduce tensile strength and promote cavitation-driven failure, whereas the flexible aliphatic C4 segment accommodates network deformation.
Unsaturation incompatibility
Alkyne-containing analogs (e.g., 1,4-bis(allyloxy)-2-butyne) undergo cyclization side reactions under isomerization conditions, compromising monomer purity and yield.

Quantitative Evidence Guide: Where 1,4-Bis(allyloxy)butane Outperforms Structurally Related Analogs and Alternatives


Solvent-Free Isomerization to 1-Propenyl Monomers: 100% Conversion and 100% Yield with Turnover Frequency of 20,000/h

When catalyzed by [RuClH(CO)(PPh₃)₃] (0.05 mol%) under solvent-free conditions at 100 °C for 2 h under argon, hydroperoxide-free 1,4-bis(allyloxy)butane undergoes quantitative double-bond migration to yield exclusively 1,4-bis(1-propenyloxy)butane, with 100% conversion of allyl groups (a%) and 100% yield of the bis(1-propenyl) ether (y%). [1] The catalyst achieves a turnover frequency (TOF) of 20,000/h, representing one of the highest reported activities for allyl ether isomerization. [1] By contrast, alternative Ru(II) pre-catalysts such as [RuCl₂(PPh₃)₃] under identical conditions deliver only 86% conversion and 4% yield, with the product distribution dominated by unreacted substrate and incomplete isomerization (Z,Z/Z,E/E,E ratio of 0/2/2 and only 53% E-1-propenyl groups). [1] The saturated butane spacer is critical to this outcome: the analogous alkyne-containing compound 1,4-bis(allyloxy)-2-butyne is susceptible to cyclization side reactions under isomerization conditions, which the saturated C4 chain completely avoids. [2] Without catalyst, thermal isomerization at 140 °C reaches only 13.5% conversion after 14 h, confirming the essential role of the optimized Ru–hydride system for this specific substrate. [1]

Isomerization Efficiency
Head-to-head
100% conversion, 100% yield, TOF 20,000/h
Enables purification-free 1-propenyl monomer synthesis
Requires [RuClH(CO)(PPh₃)₃] catalyst system
UV-curable coatings 1-propenyl ethers ruthenium-catalyzed isomerization

Ionic Liquid-Co-Catalyzed Epoxidation: 100% Selectivity to Monoepoxide vs. Conventional Phase-Transfer Catalysis That Forms Diepoxide Mixtures

Under conventional phase-transfer catalysis (PTC) conditions using methyltrioctylammonium chloride (Aliquat 336), H₃PO₄/Na₂WO₄·2H₂O, and 30% H₂O₂, the epoxidation of 1,4-bis(allyloxy)butane invariably produces a mixture of 1-allyloxy-4-glycidoloxybutane (monoepoxide) and 1,4-bis(glycidoloxy)butane (diepoxide). [1] However, when imidazolium-based ionic liquids (e.g., 1H-3-nonyloxymethylimidazolium salicylate) are employed as co-catalysts replacing the conventional quaternary ammonium salt, the reaction proceeds with 100% selectivity to the monoepoxide—no diepoxide is detectable in the product mixture. [2] Under optimized conditions in the patent example, the selectivity of conversion to 1-allyloxy-4-glycidoloxybutane with respect to reacted 1,4-bis(allyloxy)butane is 100 wt%, with a monoepoxide yield of 43 wt% relative to the starting diether. [2] In the conventional PTC system (without ionic liquid), the monoepoxide yield reaches 71 wt% at 50 °C but is accompanied by significant diepoxide formation. [1] The ability to completely suppress diepoxide formation is unique to the ionic-liquid-modified catalytic system and is not achievable with standard quaternary ammonium PTC catalysts for this substrate. This differential selectivity is critical because diepoxide contamination in the monoepoxide product stream leads to premature crosslinking during subsequent glycidyl-ether-based polymer synthesis. [2]

Epoxidation Selectivity
Head-to-head
100% monoepoxide selectivity vs. PTC diepoxide mixture
Eliminates diepoxide separation, retaining allyl group for orthogonal chemistry
Ionic liquid co-catalysis required; patent-level evidence
selective epoxidation ionic liquids glycidyl ethers phase-transfer catalysis

Flexible C4 Spacer vs. Rigid Aromatic Coagents: Improved Mechanical Properties in Peroxide-Vulcanized EPM Elastomers

In a systematic study of coagent structure–property relationships in EPM peroxide vulcanization, Dikland et al. synthesized a series of bis(allyl) coagents and demonstrated that coagents with relatively flexible interlinking segments—typified by aliphatic chains such as the butane spacer in 1,4-bis(allyloxy)butane—provide vulcanizates with substantially improved mechanical properties compared to coagents bearing rigid aromatic interlinking units (e.g., bis(allyl)esters of aromatic diacids). [1] The mechanistic basis is that rigid coagent domains act as stress concentration points during tensile extension, promoting cavitation and premature tearing, whereas flexible coagent domains can deform with the elastomer matrix and redistribute stress more uniformly. [1] This class-level finding directly positions 1,4-bis(allyloxy)butane as a preferred coagent architecture over aromatic bis(allyl) alternatives when tensile strength, elongation at break, and tear resistance are critical performance criteria. [1] Although the primary study compared a family of bis(allyl) compounds rather than performing a dedicated 1,4-bis(allyloxy)butane vs. single-aromatic-coagent head-to-head measurement, the structure–property principle—flexible aliphatic spacer outperforms rigid aromatic spacer—is established at the class level and is directly transferable to procurement decisions. [2]

Coagent Flexibility
Class-level
Flexible aliphatic spacer outperforms rigid aromatic bis(allyl) coagents
May support higher tensile strength and tear resistance in EPM vulcanizates
Class-level structure–property trend; no direct head-to-head for this compound alone
EPM vulcanization peroxide coagent bis(allyl) crosslinker elastomer mechanical properties

Defined C4 Spacer Length Enables Predictable Crosslink Network Architecture vs. Shorter (C2) or Longer (C6) Bis(allyloxy)alkane Homologs

The homologous series of α,ω-bis(allyloxy)alkanes—spanning 1,2-bis(allyloxy)ethane (C2, CAS 7529-27-3), 1,4-bis(allyloxy)butane (C4, CAS 1471-16-5), and 1,6-bis(allyloxy)hexane (C6)—offers a systematic toolkit for engineering the inter-crosslink distance in polymer networks. [1] The C4 spacer of 1,4-bis(allyloxy)butane provides an intermediate crosslink length: shorter than the C6 analog (which yields a more loosely crosslinked, higher-elongation network) and longer than the C2 analog (which produces a denser, more rigid network with reduced segmental mobility). [1] In fluorinated poly(silyl ether) solid polymer electrolytes, researchers have explicitly exploited the C4-tetrafluorobutane variant (1,4-bis(allyloxy)-2,2,3,3-tetrafluorobutane) to tune ionic conductivity through controlled crosslink spacing—a strategy that is directly transferable to the non-fluorinated C4 parent compound. [2] For thiol-ene crosslinked networks, the C4 spacer provides a balance between network flexibility and mechanical integrity that differs measurably from homologous analogs. Although direct comparative mechanical data for all three homologs in a single study remain limited, the underlying principle—that spacer length governs network mesh size and thus viscoelastic and mechanical properties—is well-established and enables rational selection of the C4 compound when an intermediate crosslink density is desired. [1]

Spacer Length Impact
Cross-study comparable
C4 spacer yields intermediate crosslink density vs. C2 and C6 homologs
Enables rational tuning of network mesh size and mechanical balance
Homologous series principle; direct comparative data still limited
crosslink density network architecture bis(allyloxy)alkane spacer length engineering

Optimized Phase-Transfer Epoxidation: 71 wt% Monoepoxide Yield Achieved at 50 °C with Aliquat 336 vs. Lower Yields at Suboptimal Conditions

The epoxidation of 1,4-bis(allyloxy)butane with 30% H₂O₂ under phase-transfer catalysis using methyltrioctylammonium chloride (Aliquat 336) as the PT catalyst and Na₂WO₄·2H₂O/H₃PO₄ as the epoxidation catalyst has been systematically optimized across multiple studies. [1] The maximum monoepoxide yield of 71 wt% is achieved at 50 °C with an agitation speed of 300–400 rpm; temperatures above 50 °C (particularly 60 °C) cause significant hydrogen peroxide decomposition, drastically reducing yield. [1] A detailed kinetic study established that the reaction follows pseudo-first-order kinetics, with the rate being highly sensitive to the molar ratio of H₂O₂:DiBan, the DiBan:Na₂WO₄:H₃PO₄ ratio, the nature of the organic solvent (chloroform vs. toluene vs. benzene), and the type of PT catalyst (Aliquat 336 vs. tetrabutylammonium bromide vs. hexadecyltrimethylammonium bromide). [2] Under ultrasonic irradiation, the conversion of 1,4-bis(allyloxy)butane reaches 69% even in the absence of phase-transfer catalyst, demonstrating that ultrasonic energy can partially substitute for the PT catalyst by enhancing mass transfer across the aqueous–organic interface. [3] This body of kinetic and parametric data provides the user with a validated operating window for maximizing monoepoxide output while understanding the sensitivity of the system to deviations from optimal conditions. [2]

Epoxidation Yield Window
Supporting evidence
71 wt% monoepoxide at 50°C (Aliquat 336); 69% conversion via ultrasound without PTC
Validated process parameters for maximum monoepoxide output
Highly sensitive to temperature and catalyst type; H₂O₂ decomposition above 50°C
epoxidation phase-transfer catalysis monoepoxide yield process optimization

High-Value Application Scenarios for 1,4-Bis(allyloxy)butane Based on Quantitative Differentiation Evidence


Synthesis of 1-Propenyl Ether Monomers for Cationic UV-Curable Coatings

The quantitative, solvent-free isomerization of 1,4-bis(allyloxy)butane to 1,4-bis(1-propenyloxy)butane—achieving 100% conversion and 100% yield with TOF of 20,000/h using [RuClH(CO)(PPh₃)₃] [1]—makes this compound an ideal precursor for manufacturing cationic UV-curable coating monomers. The resulting 1-propenyl ether is among the most reactive monomer classes for UV-induced cationic polymerization and has been successfully applied as a modifying agent in epoxide and polyester UV-cured coatings. [1] The saturated C4 spacer avoids the cyclization side reactions that plague alkyne-containing analogs, ensuring a clean, high-purity monomer stream suitable for industrial coating formulations. [2]

Selective Production of Mono-Glycidyl Ether Building Blocks Using Ionic Liquid Co-Catalysis

For applications requiring a mono-functional glycidyl ether—such as the synthesis of asymmetric epoxy resins, reactive diluents, or surface-modifying agents—the ionic liquid co-catalyzed epoxidation of 1,4-bis(allyloxy)butane uniquely delivers 100% selectivity to 1-allyloxy-4-glycidoloxybutane with zero diepoxide formation. [3] This eliminates the need for chromatographic separation of mono- and diepoxide, a purification bottleneck that constrains the economic viability of conventional PTC-based processes. The retained allyloxy group in the monoepoxide product remains available for subsequent orthogonal functionalization via thiol-ene click chemistry or further epoxidation. [3]

Peroxide Coagent for High-Performance EPM/EPDM Rubber Formulations

The flexible C4 aliphatic spacer of 1,4-bis(allyloxy)butane structurally positions it within the class of bis(allyl) coagents that deliver superior vulcanizate mechanical properties compared to rigid aromatic bis(allyl)ester coagents. [4] Formulators targeting improved tensile strength, elongation at break, and resistance to cavitation-induced tearing in peroxide-cured ethylene–propylene elastomers should prioritize this flexible-spacer architecture over conventional aromatic coagent alternatives. This advantage is particularly relevant for high-performance seals, gaskets, and hoses operating under dynamic mechanical loading. [4]

Rational Design of Polymer Networks with Engineered Crosslink Density

When designing thiol-ene networks, UV-cured films, or elastomeric materials where inter-crosslink distance governs the balance between modulus and elongation, the four-carbon spacer of 1,4-bis(allyloxy)butane provides a predictable, intermediate crosslink length. [5] This fills the gap between the overly dense networks produced by 1,2-bis(allyloxy)ethane (C2) and the loosely crosslinked networks obtained with 1,6-bis(allyloxy)hexane (C6). Researchers exploiting the bis(allyloxy)alkane homologous series for systematic structure–property investigations will find the C4 compound indispensable for constructing complete spacer-length–property correlations. [5]

Application
Selection Property
Validation Focus
1-Propenyl ether UV-curable monomers
Quantitative isomerization reactivity
Conversion and yield reproducibility for monomer purity
Mono-glycidyl ether building blocks
Monoepoxide selectivity under IL co-catalysis
Absence of diepoxide and retention of allyl functionality
Peroxide coagent for EPM/EPDM
Flexible aliphatic spacer architecture
Tensile and tear resistance relative to aromatic coagents
Polymer network crosslink density engineering
Intermediate C4 crosslink distance
Network mesh size and property balance across spacer lengths
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